8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 332098-53-0
Cat. No.: VC21443570
Molecular Formula: C13H18N4O2S
Molecular Weight: 294.38g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332098-53-0 |
|---|---|
| Molecular Formula | C13H18N4O2S |
| Molecular Weight | 294.38g/mol |
| IUPAC Name | 3-methyl-7-(2-methylprop-2-enyl)-8-propan-2-ylsulfanylpurine-2,6-dione |
| Standard InChI | InChI=1S/C13H18N4O2S/c1-7(2)6-17-9-10(14-13(17)20-8(3)4)16(5)12(19)15-11(9)18/h8H,1,6H2,2-5H3,(H,15,18,19) |
| Standard InChI Key | IYWVQLAIGYAKAT-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
| Canonical SMILES | CC(C)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Introduction
Chemical Identity and Structural Characteristics
8-(Isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. The chemical possesses distinct molecular characteristics that are essential for understanding its properties and potential applications.
Basic Properties and Identifiers
The compound is characterized by specific molecular parameters and identifiers as detailed in Table 1.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value |
|---|---|
| CAS Number | 332098-53-0 |
| Molecular Formula | C13H18N4O2S |
| Molecular Weight | 294.38 g/mol |
| IUPAC Name | 3-methyl-7-(2-methylprop-2-enyl)-8-propan-2-ylsulfanylpurine-2,6-dione |
| Standard InChI | InChI=1S/C13H18N4O2S/c1-7(2)6-17-9-10(14-13(17)20-8(3)4)16(5)12(19)15-11(9)18/h8H,1,6H2,2-5H3,(H,15,18,19) |
| Standard InChIKey | IYWVQLAIGYAKAT-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
| PubChem Compound ID | 776776 |
The compound features a purine ring system with specific functional group substitutions at positions 3, 7, and 8. The methyl group is attached at position 3, the 2-methyl-2-propenyl group at position 7, and the isopropylsulfanyl group at position 8. These substitutions significantly influence the compound's chemical and potential biological properties.
Structural Features
The molecule's structure can be broken down into several key components:
-
A purine nucleus, which consists of a pyrimidine ring fused to an imidazole ring
-
An isopropylsulfanyl (−SC3H7) group at position 8
-
A methyl (−CH3) group at position 3
-
A 2-methyl-2-propenyl group (−CH2−C(CH3)=CH2) at position 7
-
Carbonyl groups at positions 2 and 6, forming the dione functionality
These structural elements collectively contribute to the compound's physical properties, reactivity, and potential biological activities. The presence of the isopropylsulfanyl group introduces a lipophilic component that may enhance membrane permeability, while the 2-methyl-2-propenyl group adds conformational flexibility and potential reactive sites for further modification.
Synthesis and Chemical Properties
| Property | Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Limited water solubility; higher solubility in organic solvents such as DMSO and methanol |
| Lipophilicity | Moderate to high due to isopropylsulfanyl and propenyl groups |
| Melting Point | Not specifically reported, but likely ranges between 150-200°C based on similar compounds |
| UV Absorption | Characteristic purine absorption peaks in the UV range |
| Stability | Relatively stable under standard laboratory conditions; sensitive to strong oxidizing agents |
The compound's moderate lipophilicity, conferred by the isopropylsulfanyl and propenyl groups, suggests potential for membrane permeability, a property valuable in drug development.
Comparative Analysis with Related Compounds
Comparing 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione with related purine derivatives provides valuable insights into how its structural features influence its properties and potential applications.
Structural Analogs
Several compounds share structural similarities with 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione. Table 3 presents a comparison of structural features and properties.
Table 3: Comparison with Structural Analogs
| Compound | Molecular Formula | Key Features | Distinctive Properties |
|---|---|---|---|
| 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione | C13H18N4O2S | Isopropylsulfanyl at C8, methyl at N3, 2-methyl-2-propenyl at N7 | Combination of sulfanyl and unsaturated substituents |
| 3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione | C12H16N4O3S | 2-oxopropyl sulfanyl at C8, propan-2-yl at N7 | Contains ketone functionality in side chain |
| 7-[(2S)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | C10H14N4O3 | Hydroxypropyl at N7, dimethylated at N1 and N3 | Contains hydroxyl group, lacks sulfanyl substitution |
| 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione | C10H9BrN4O2 | Bromo at C8, butynyl group at N7 | Contains alkyne functionality and halogen substitution |
The differences in substitution patterns among these compounds lead to variations in their physicochemical properties and potential biological activities. For instance, the presence of the isopropylsulfanyl group in our target compound likely confers different lipophilicity and receptor binding properties compared to compounds with bromo or hydroxyl substitutions .
Functional Comparison
The functional characteristics of 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione can be further analyzed by comparing its chemical reactivity and potential biological activities with those of related compounds:
-
The alkene functionality in the 2-methyl-2-propenyl group provides a site for potential chemical modifications, such as epoxidation, hydroxylation, or conjugate addition
-
The sulfanyl group can undergo oxidation to sulfoxide or sulfone, providing additional sites for structural diversification
-
The N1-H position can serve as a site for further substitution, allowing for the generation of additional derivatives
These functional characteristics highlight the versatility of this compound as a scaffold for chemical diversification and potential drug development .
Analytical Methods for Characterization
Proper characterization of 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is essential for confirming its identity, purity, and structural features.
Spectroscopic Methods
Various spectroscopic techniques can be employed to characterize this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the methyl groups, the propenyl group, and the isopropyl group
-
¹³C NMR would confirm the carbon framework, including the carbonyl carbons and the quaternary carbons of the purine ring
-
-
Mass Spectrometry:
-
Expected molecular ion peak at m/z 294.38
-
Characteristic fragmentation patterns including loss of the isopropylsulfanyl group and cleavage of the propenyl group
-
-
Infrared Spectroscopy:
-
Characteristic absorption bands for the C=O stretching (approximately 1650-1700 cm⁻¹)
-
N-H stretching (approximately 3300-3500 cm⁻¹)
-
C=C stretching from the propenyl group (approximately 1640-1680 cm⁻¹)
-
-
UV-Vis Spectroscopy:
-
Characteristic absorption maxima for the purine chromophore (approximately 260-280 nm)
-
These spectroscopic methods provide complementary information that collectively confirms the structure and purity of the compound.
Chromatographic Methods
Chromatographic techniques are valuable for purification and analysis of 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione:
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC with UV detection is effective for purity analysis
-
Typical mobile phases include acetonitrile-water or methanol-water gradients
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Combines chromatographic separation with mass spectral identification
-
Particularly useful for identifying potential impurities or degradation products
-
-
Thin-Layer Chromatography (TLC):
-
Useful for monitoring reaction progress during synthesis
-
Typical solvent systems include ethyl acetate-hexane or dichloromethane-methanol mixtures
-
These methods are essential for ensuring the identity, purity, and stability of the compound during synthesis, storage, and application .
Research Applications and Future Directions
The unique structural features of 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione suggest several potential research applications and avenues for future investigation.
Current Research Applications
While specific research involving this exact compound is limited in the available literature, its structural features suggest potential applications in:
-
Medicinal chemistry: As a scaffold for the development of biologically active compounds
-
Structure-activity relationship studies: To understand how specific substituents influence biological activity
-
Chemical probe development: For investigating biological systems and pathways
The compound's unique substitution pattern makes it valuable for comparative studies with other purine derivatives to elucidate structure-function relationships.
Future Research Directions
Several promising directions for future research with 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione include:
-
Synthesis of structural analogs with modified substituents to optimize specific properties
-
Comprehensive biological screening to identify potential therapeutic applications
-
Investigation of the compound's interaction with specific biological targets, such as adenosine receptors or phosphodiesterases
-
Development of more efficient synthetic routes to facilitate large-scale production
-
Exploration of the compound's potential as a building block for more complex molecular architectures
These research directions could lead to valuable discoveries in medicinal chemistry and drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume